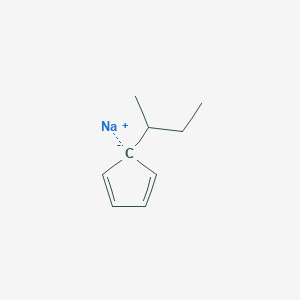
sodium;5-butan-2-ylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;5-butan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C9H13Na It is a sodium salt of a substituted cyclopentadiene, which is a type of cyclic diene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-butan-2-ylcyclopenta-1,3-diene typically involves the reaction of 5-butan-2-ylcyclopenta-1,3-diene with a sodium source. One common method is the deprotonation of 5-butan-2-ylcyclopenta-1,3-diene using sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using sodium metal or sodium hydride. The process requires careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;5-butan-2-ylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The sodium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Metathesis reactions can be carried out using various metal halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Sodium;5-butan-2-ylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium;5-butan-2-ylcyclopenta-1,3-diene involves its ability to act as a nucleophile due to the presence of the sodium ion. This nucleophilicity allows it to participate in various chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium cyclopentadienide: A similar compound with a simpler structure, used in similar applications.
Sodium;5-methylcyclopenta-1,3-diene: Another substituted cyclopentadiene with different substituents, leading to variations in reactivity and applications.
Uniqueness
Sodium;5-butan-2-ylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
115092-59-6 |
|---|---|
Molekularformel |
C9H13Na |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
sodium;5-butan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-3-8(2)9-6-4-5-7-9;/h4-8H,3H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
ZOQJQAUIKPDJPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)[C-]1C=CC=C1.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis[(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl]methylsulfanyl]-2-tert-butyl-5-methylphenol](/img/structure/B14310379.png)
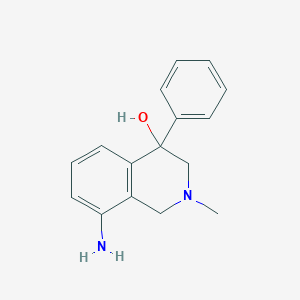
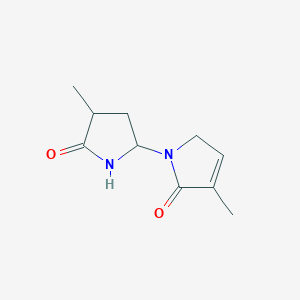

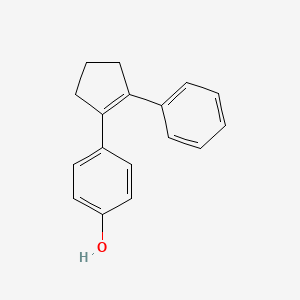
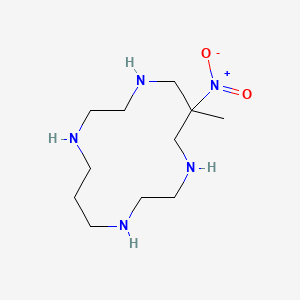
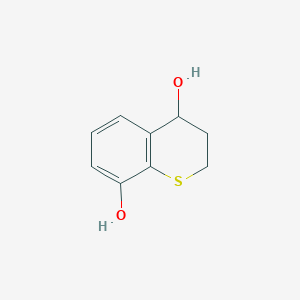
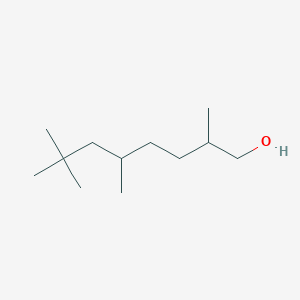
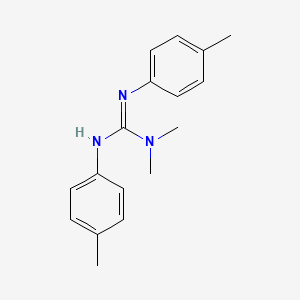
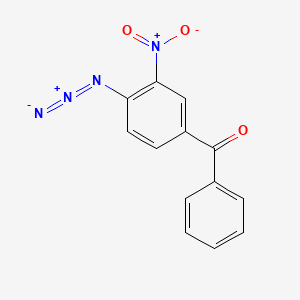
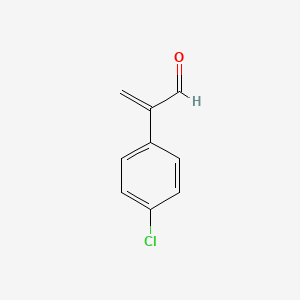
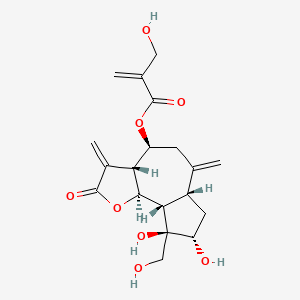
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
